Cas no 1807129-87-8 (2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid)
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid
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- Inchi: 1S/C10H8ClNO2S/c11-4-8-7(3-10(13)14)1-6(5-12)2-9(8)15/h1-2,15H,3-4H2,(H,13,14)
- InChI Key: VIHDROVOHOSNHB-UHFFFAOYSA-N
- SMILES: ClCC1C(=CC(C#N)=CC=1CC(=O)O)S
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 288
- XLogP3: 1.6
- Topological Polar Surface Area: 62.1
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014005784-250mg |
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid |
1807129-87-8 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A014005784-500mg |
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid |
1807129-87-8 | 97% | 500mg |
847.60 USD | 2021-06-22 | |
| Alichem | A014005784-1g |
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid |
1807129-87-8 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid
Comprehensive Overview of 2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid (CAS No. 1807129-87-8): Properties, Applications, and Industry Insights
2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid (CAS No. 1807129-87-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a chloromethyl group, a cyano substituent, and a mercapto (thiol) functionality, making it a versatile intermediate for synthesizing bioactive molecules. Its phenylacetic acid backbone further enhances its applicability in drug design, particularly in modulating enzyme activity or receptor binding.
In recent years, the demand for high-purity chemical intermediates like 2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid has surged, driven by advancements in small-molecule therapeutics and precision agriculture. Researchers frequently search for "synthesis methods for cyano-substituted phenylacetic acids" or "applications of thiol-containing intermediates in drug discovery," reflecting its relevance in cutting-edge science. The compound’s reactive sites (e.g., -SH, -Cl) allow for selective modifications, enabling the development of targeted inhibitors or functionalized polymers.
From an industrial perspective, CAS No. 1807129-87-8 is often discussed alongside trends such as green chemistry and sustainable synthesis. Manufacturers are optimizing routes to minimize waste, leveraging catalytic processes or biocatalysts to enhance efficiency. Questions like "how to stabilize mercapto groups during storage" or "solubility of chloromethyl derivatives in polar solvents" are common among end-users, highlighting practical challenges addressed in recent patents.
The compound’s spectroscopic properties (e.g., NMR, IR) and chromatographic behavior (HPLC/GC analysis) are well-documented, ensuring quality control in production. Its thermal stability and compatibility with common reagents make it suitable for multi-step reactions, a key factor in high-yield industrial processes. Additionally, its role in peptide mimetics and metal-chelating agents aligns with the growing interest in bioinorganic chemistry.
Emerging applications include covalent drug design, where the chloromethyl group acts as an electrophile for irreversible protein binding, and agrochemical formulations, where the cyano moiety enhances pesticidal activity. Searches for "structure-activity relationships of phenylacetic acid derivatives" or "safe handling of reactive intermediates" underscore its dual importance in innovation and safety protocols.
In summary, 2-Chloromethyl-5-cyano-3-mercaptophenylacetic acid exemplifies the intersection of chemical innovation and industrial utility. Its adaptability to diverse synthetic pathways and alignment with global sustainability goals position it as a critical component in next-generation material science and life sciences.
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